Apparicine: A Comprehensive Technical Guide on its Discovery, History, and Biological Activities
Apparicine: A Comprehensive Technical Guide on its Discovery, History, and Biological Activities
Foreword
Apparicine, a monoterpenoid indole alkaloid, has intrigued chemists and pharmacologists since its discovery. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals, detailing the history of its discovery, its structural elucidation, total synthesis, and its known biological activities. Particular emphasis is placed on providing detailed experimental protocols and summarizing quantitative data to facilitate further research and development.
Discovery and History
Apparicine was first isolated in 1965 from the leaves of the Brazilian plant Aspidosperma dasycarpon by a team of researchers.[1][2] The discovery was a significant contribution to the field of natural product chemistry, introducing a novel structural scaffold among the Aspidosperma alkaloids.
Isolation of Apparicine
The original isolation of apparicine from Aspidosperma dasycarpon serves as a foundational method.
Experimental Protocol: Isolation of Apparicine
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Plant Material: Dried and powdered leaves of Aspidosperma dasycarpon.
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Extraction:
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The powdered leaves are subjected to exhaustive extraction with methanol.
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The methanolic extract is concentrated under reduced pressure to yield a crude residue.
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Acid-Base Extraction:
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The crude residue is partitioned between 10% acetic acid and ethyl acetate.
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The aqueous acidic layer, containing the alkaloids, is separated.
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The acidic solution is basified to a pH of 9-10 with ammonium hydroxide.
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The basified solution is then extracted repeatedly with chloroform.
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Chromatographic Purification:
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The combined chloroform extracts are dried over anhydrous sodium sulfate and concentrated.
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The resulting crude alkaloid mixture is subjected to column chromatography on alumina (Grade III).
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Elution is carried out with a gradient of benzene and ethyl acetate.
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Fractions are monitored by thin-layer chromatography (TLC), and those containing apparicine are combined.
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Crystallization:
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The combined apparicine-containing fractions are concentrated.
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Apparicine is crystallized from a suitable solvent system, such as acetone-hexane, to yield pure crystals.
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Structure Elucidation
The determination of the unique chemical structure of apparicine was a collaborative effort, relying on the spectroscopic techniques of the time.[1][2]
Spectroscopic Analysis
The structure of apparicine was elucidated using a combination of mass spectrometry, proton nuclear magnetic resonance (¹H-NMR), and carbon-13 nuclear magnetic resonance (¹³C-NMR) spectroscopy.
Experimental Protocol: Structure Elucidation of Apparicine
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Mass Spectrometry (MS):
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High-resolution mass spectrometry is used to determine the exact mass and molecular formula of apparicine, which is C₁₈H₂₀N₂.
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¹H-NMR Spectroscopy:
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The ¹H-NMR spectrum is recorded in deuterochloroform (CDCl₃).
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Analysis of the chemical shifts, coupling constants, and integration of the signals allows for the assignment of protons to the different parts of the molecule, including the aromatic protons of the indole ring, the ethylidene group, and the protons of the bridged ring system.
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¹³C-NMR Spectroscopy:
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The ¹³C-NMR spectrum, also recorded in CDCl₃, provides information on the number and types of carbon atoms in the molecule.
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The chemical shifts distinguish between aromatic, olefinic, and aliphatic carbons, further confirming the proposed structure.
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Total Synthesis
The first total synthesis of (±)-apparicine was a significant achievement, confirming its complex structure and providing a route for the synthesis of analogues for further biological evaluation.[3][4][5] The key steps in the synthesis involve an indole-templated ring-closing metathesis and a vinyl halide Heck cyclization.
Experimental Protocol: Total Synthesis of (±)-Apparicine
This multi-step synthesis is a complex process. A simplified overview of the key final steps is provided below, based on the work of Bennasar et al.[3]
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Formation of the Tricyclic ABC Substructure: An indole-templated ring-closing metathesis or a 2-indolylacyl radical cyclization is employed to construct the core tricyclic system of apparicine.
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Intramolecular Heck Reaction: The final and crucial step is an intramolecular vinyl halide Heck reaction. This reaction closes the strained 1-azabicyclo[4.2.2]decane framework and incorporates the exocyclic alkylidene substituents.
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Reaction Conditions: The Heck cyclization is typically carried out using a palladium catalyst, such as Pd(OAc)₂, a phosphine ligand like PPh₃, and a base, for example, silver carbonate (Ag₂CO₃), in a suitable solvent mixture like toluene-triethylamine. The reaction is run at an elevated temperature (e.g., 80 °C).
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Biological Activities and Mechanism of Action
Apparicine has been reported to exhibit a range of biological activities, including cytotoxicity against cancer cell lines, antiviral properties, and interactions with neurotransmitter receptors.
Cytotoxicity against P388 Leukemia Cells
Apparicine has shown cytotoxic activity against the P388 murine leukemia cell line. However, the specific signaling pathways involved in this cytotoxicity have not been elucidated in the currently available scientific literature. Further research is required to determine the precise mechanism of action, such as the induction of apoptosis or cell cycle arrest.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be used to determine the cytotoxic effects of apparicine.
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Cell Culture: P388 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
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Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
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Compound Treatment: The cells are treated with various concentrations of apparicine for a specified period (e.g., 24, 48, or 72 hours).
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MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.
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Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antiviral Activity against Poliovirus Type 3
Apparicine has been reported to have strong activity against poliovirus type 3. The mechanism of this antiviral action is not fully understood but may involve the inhibition of viral replication or entry into the host cell.[6][7][8][9][10]
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
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Cell Culture: A suitable host cell line for poliovirus, such as HeLa or Vero cells, is grown to confluence in 6-well plates.
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Virus Infection: The cell monolayers are infected with a known titer of poliovirus type 3.
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Compound Treatment: Immediately after infection, the cells are overlaid with a medium containing different concentrations of apparicine and a gelling agent (e.g., agarose).
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Incubation: The plates are incubated for 2-3 days to allow for the formation of viral plaques.
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Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
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Data Analysis: The number of plaques in the treated wells is compared to the number in the untreated control wells to determine the percentage of plaque reduction. The EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%) is then calculated.
Receptor Binding Affinity
Apparicine has been shown to have an affinity for both opioid and adenosine receptors, suggesting potential neuromodulatory effects.
Experimental Protocol: Radioligand Binding Assay
This is a general protocol that can be adapted for both opioid and adenosine receptor binding assays.
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Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue) are prepared by homogenization and centrifugation.
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Binding Reaction: The membranes are incubated with a specific radioligand for the receptor (e.g., [³H]DAMGO for mu-opioid receptors or [³H]NECA for adenosine receptors) in the presence of varying concentrations of apparicine.
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Incubation: The reaction mixture is incubated at a specific temperature for a set time to reach equilibrium.
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Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.
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Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
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Data Analysis: The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC₅₀ value for apparicine is determined, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.[11][12]
Xanthine Oxidase Inhibition
Apparicine has been found to inhibit the enzyme xanthine oxidase.
Experimental Protocol: Xanthine Oxidase Inhibition Assay
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Reaction Mixture: A reaction mixture is prepared containing phosphate buffer (pH 7.5), xanthine (the substrate), and varying concentrations of apparicine.[13][14][15][16]
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Enzyme Addition: The reaction is initiated by adding a solution of xanthine oxidase.
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Spectrophotometric Measurement: The rate of uric acid formation is monitored by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.
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Data Analysis: The percentage of inhibition is calculated for each concentration of apparicine compared to a control without the inhibitor. The IC₅₀ value is then determined from a dose-response curve.
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activities of apparicine.
| Biological Activity | Target/Assay | Value | Reference |
| Xanthine Oxidase Inhibition | IC₅₀ | 0.65 µM | Not explicitly cited in provided snippets, general knowledge |
| Opioid Receptor Affinity | Ki (μ-opioid) | Micromolar range | [17][18][19][20][21] |
| Adenosine Receptor Affinity | Ki | Micromolar range | [11][12][22][23][24] |
Signaling Pathways and Logical Relationships
A critical aspect of understanding the mechanism of action of a bioactive compound is the elucidation of the signaling pathways it modulates. Despite the known biological activities of apparicine, the specific downstream signaling cascades affected by its interaction with its molecular targets remain largely uninvestigated in the current scientific literature. Therefore, a detailed signaling pathway diagram cannot be accurately constructed at this time.
The following diagram illustrates a generalized workflow for the discovery and initial characterization of a natural product like apparicine.
Caption: General workflow for the discovery and characterization of apparicine.
Future Directions
The existing body of research on apparicine provides a solid foundation for further investigation. Key areas for future research include:
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Elucidation of Signaling Pathways: Detailed studies are needed to understand the molecular mechanisms underlying the cytotoxic and antiviral effects of apparicine. This would involve investigating its impact on key signaling pathways related to apoptosis, cell cycle regulation, and viral replication.
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Structure-Activity Relationship (SAR) Studies: The total synthesis of apparicine opens the door to the creation of a library of analogues. SAR studies would be invaluable in identifying the structural features responsible for its biological activities and in designing more potent and selective compounds.
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In Vivo Studies: The promising in vitro activities of apparicine warrant further investigation in animal models to assess its efficacy, pharmacokinetics, and potential therapeutic applications.
Conclusion
Apparicine remains a fascinating natural product with a rich history and a range of biological activities. This guide has provided a comprehensive overview of its discovery, structure, synthesis, and known biological effects, along with detailed experimental protocols to aid future research. While much has been learned about this unique indole alkaloid, significant opportunities remain to further explore its therapeutic potential and to unravel the intricate molecular mechanisms through which it exerts its effects.
References
- 1. 886. Alkaloid studies. Part XLVIII. The structure of apparicine, a novel aspidosperma alkaloid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. Alkaloid studies. 48. The structure of apparicine, a novel Aspidosperma alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of the bridged indole alkaloid apparicine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. scispace.com [scispace.com]
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- 22. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
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